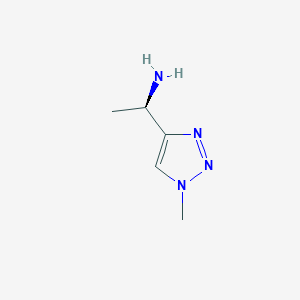
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or by using a suitable amine precursor in the cycloaddition step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole ring.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or enhanced reactivity.
作用機序
The mechanism of action of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that lacks the chiral center and amine group.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the ethan-1-amine group.
(1R)-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine: Similar but lacks the methyl group on the triazole ring.
Uniqueness
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its combination of a chiral center, a triazole ring, and an amine group. This combination allows for specific interactions with biological targets and makes it a versatile building block in synthetic chemistry.
特性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
(1R)-1-(1-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1 |
InChIキー |
CPIUETQFTNIZMQ-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1=CN(N=N1)C)N |
正規SMILES |
CC(C1=CN(N=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


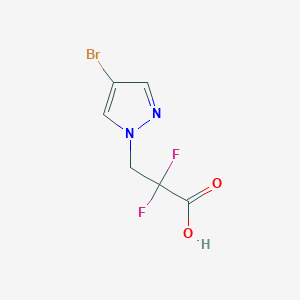
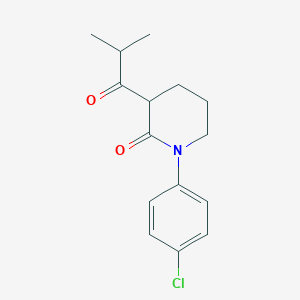
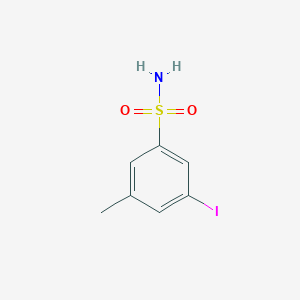

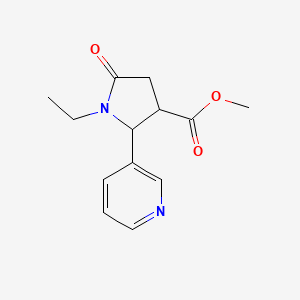
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)

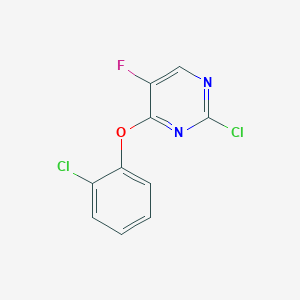
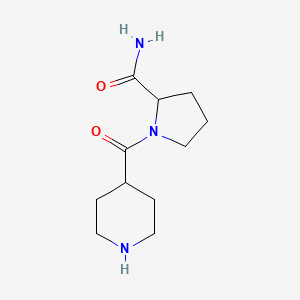
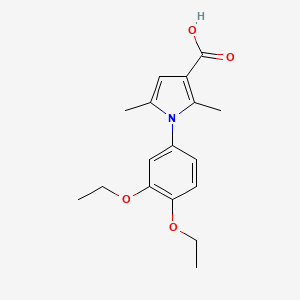
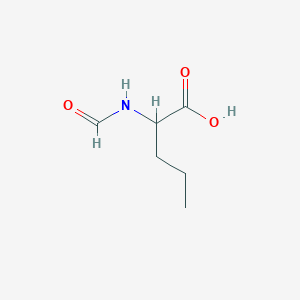
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
